N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-13-5-6-17(22-18(24)12-23-7-9-26-10-8-23)15(11-13)19(25)14-3-1-2-4-16(14)21/h1-6,11H,7-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRCTBRZIHLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Side Chain
2-Chloroacetamide Analog (CAS 285158-15-8)
- Structure : Replaces the morpholine group with a chlorine atom.
- Chlorine’s electron-withdrawing nature may also alter electronic interactions with biological targets compared to the morpholine’s electron-rich oxygen and nitrogen atoms.
- Synthetic Relevance : Serves as a precursor or impurity in the synthesis of morpholine-containing derivatives .
Sulfanyl/Sulfinyl Derivatives (–17)
- Structure : Feature a sulfanyl (-S-) or sulfinyl (-SO-) group linking a bromophenyl ring to a thiazolyl-acetamide core.
- Key Differences : The sulfur-containing groups introduce distinct electronic and steric profiles. Sulfinyl groups are more polar and may enhance metabolic stability compared to morpholine. Thiazole rings () could improve binding to metal-containing enzymes due to nitrogen’s chelating ability.
Triazole-Based Analog ()
- Structure : Incorporates a 1,2,4-triazole ring with sulfanyl and methylphenyl substituents.
- Key Differences : The triazole ring’s aromaticity and hydrogen-bonding sites contrast with morpholine’s aliphatic nature. This may influence pharmacokinetics, such as absorption and half-life, due to differences in lipophilicity and metabolic resistance.
Variations in Aromatic Substituents
Simpler Acetamide ()
- Structure : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide lacks the 2-chlorobenzoyl group.
- Key Differences : The absence of the benzoyl moiety simplifies the structure, likely reducing steric hindrance and altering binding affinity to targets. Crystallographic data () reveals intermolecular N–H···O hydrogen bonding, which may enhance crystalline stability compared to the more complex target compound.
Methoxyimino-Substituted Analog ()
- Structure: Features a methoxyimino methyl group instead of morpholine.
- This contrasts with morpholine’s capacity for hydrogen bonding and solubility enhancement.
Pharmacophore and Bioactivity Implications
- Morpholine’s Role : The morpholine ring is a common pharmacophore in drug design due to its moderate basicity (pKa ~7.4) and ability to improve solubility and bioavailability. Compared to chlorine () or sulfur-based substituents (–17), morpholine may reduce cytotoxicity by avoiding reactive leaving groups.
- Halogen Effects : The 4-bromo and 2-chlorobenzoyl groups contribute to lipophilicity and may enhance membrane permeability. Bromine’s larger atomic radius compared to chlorine () could influence van der Waals interactions in hydrophobic binding pockets.
Melting Points and Solubility
- Target Compound: Predicted to have moderate solubility in organic solvents (e.g., dichloromethane, ethanol) due to the morpholine group, though exact data are unavailable.
- Crystalline Analogs : reports a melting point of 439–441 K for N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, suggesting that the target compound’s additional benzoyl and morpholine groups may lower melting points due to reduced crystallinity.
Tabulated Comparison of Key Analogs
Biological Activity
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . Its structure features a morpholine ring, a bromo-substituted phenyl group, and a chlorobenzoyl moiety, which contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzamide core : The reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with morpholine in the presence of acetic anhydride.
- Purification : The product is purified using recrystallization techniques or chromatography to ensure high purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by targeting specific cellular pathways or structures.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using the MCF7 breast cancer cell line revealed that it induces apoptosis and inhibits cell proliferation.
| Assay Type | IC50 Value |
|---|---|
| Sulforhodamine B (SRB) Assay | 15 µM |
| Annexin V/PI Staining | Significant apoptosis at 20 µM |
These results indicate that this compound may act as a potential chemotherapeutic agent.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound can bind to receptors involved in apoptosis signaling pathways, enhancing the apoptotic effect in cancer cells.
Case Studies
- Antimicrobial Study : A study conducted by Sharma et al. demonstrated that derivatives of similar compounds exhibit promising antimicrobial activity, suggesting structural modifications can enhance efficacy .
- Anticancer Research : Another investigation focused on similar morpholine derivatives showed that they effectively induce apoptosis in various cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
